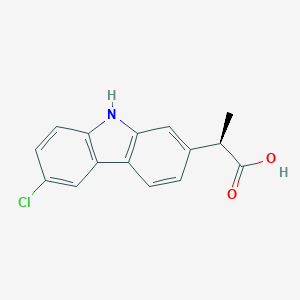

(R)-Carprofen

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426422 | |

| Record name | (-)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-83-9 | |

| Record name | (-)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Carprofen chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carprofen

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[1] While initially developed for human use, it is now primarily utilized in veterinary medicine to manage pain and inflammation, particularly in canines.[2][3] Carprofen's molecular structure features a chiral center, leading to the existence of two distinct stereoisomers, this compound and (S)-Carprofen, which exhibit different pharmacological and pharmacokinetic profiles.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound.

Chemical Structure of Carprofen

Carprofen is characterized by a carbazole ring system substituted with a chlorine atom and a propionic acid side chain.[2] The IUPAC name for the racemic mixture is (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid.[4][6]

Physicochemical Properties of Carprofen

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [4][6] |

| Molecular Weight | 273.71 g/mol | [2][6] |

| CAS Number | 53716-49-7 (racemic) | [4][6] |

| This compound CAS No. | 52263-83-9 | [2] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 197-198 °C | [7] |

| Solubility | Freely soluble in ethanol, practically insoluble in water. | [7][8] |

Stereochemistry of Carprofen

The presence of a chiral center at the alpha-carbon of the propionic acid side chain results in two enantiomers: (R)-(-)-Carprofen and (S)-(+)-Carprofen.[2][4] These enantiomers are non-superimposable mirror images of each other and can have markedly different biological activities due to their distinct three-dimensional arrangements.[2] Commercially available carprofen is typically a 50:50 racemic mixture of the (R) and (S) enantiomers.[2]

Stereoselective Pharmacodynamics

The anti-inflammatory effects of carprofen are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] This inhibitory activity is highly stereoselective.

-

(S)-Enantiomer: The (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 enzymes.[2] In studies with canine cyclooxygenases, the (S)-enantiomer was found to be approximately 200 times more potent at inhibiting COX-2 than the (R)-enantiomer.[2]

-

(R)-Enantiomer: While significantly less potent as a COX inhibitor, the (R)-enantiomer is not biologically inert.[2] Its effects may be mediated through non-COX pathways, such as the inhibition of phospholipase A2, an upstream enzyme in the inflammatory cascade.[2] There is also evidence suggesting it may have central analgesic effects.[10]

Comparative COX Inhibition

| Compound | Target Enzyme | IC₅₀ Value (µM) |

| This compound | Canine COX-2 | 5.97 |

| (S)-Carprofen | Canine COX-2 | 0.0371 |

Table based on data from Benchchem.[2]

Stereoselective Pharmacokinetics

Significant differences are observed in the pharmacokinetic profiles of the two enantiomers across various species. In dogs, horses, and donkeys, the (R)-enantiomer is predominant in plasma following administration of the racemic mixture.[1][11][12] This is often due to stereoselective differences in protein binding, metabolism, and clearance.[2][13] For instance, the (S)-enantiomer of carprofen binds more extensively to human serum albumin than the (R)-enantiomer.[2] Minimal in-vivo conversion between the enantiomers has been observed.[5]

Pharmacokinetic Parameters of Carprofen Enantiomers in Horses (Low Dose, 0.7 mg/kg IV)

| Parameter | This compound | (S)-Carprofen |

| AUC (µg·h/mL) | 117.4 | 22.6 |

Table based on data from Lees et al.[1]

Experimental Protocols

Synthesis of Racemic Carprofen

A general synthesis pathway for carprofen involves multiple steps, often starting from a carbazole derivative.[4] One common route is as follows:

-

Chlorination: 2-acetylcarbazole is chlorinated at the 6-position.

-

Side-Chain Modification: The acetyl group is converted into a propanoic acid moiety through a series of reactions, which may include halogenation, cyanation, and hydrolysis.[4]

-

Purification: The final product, racemic carprofen, is purified.

More recent and cost-effective synthesis methods have been developed to improve industrial feasibility.[14][15]

Chiral Separation of (R)- and (S)-Carprofen

The resolution of racemic carprofen into its individual enantiomers is crucial for studying their distinct pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

-

Sample Preparation: A solution of racemic carprofen is prepared in a suitable mobile phase solvent.

-

Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak ID, has shown good enantioselectivity for carprofen.[16]

-

Mobile Phase Optimization: The mobile phase composition, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomeric peaks.[16]

-

Detection: The separated enantiomers are detected using a UV detector.

-

Quantification: The concentration of each enantiomer is determined by integrating the area under its respective peak and comparing it to a standard curve.

Diagrams and Visualizations

Caption: Carprofen enantiomers and their primary biological targets.

Caption: Experimental workflow for carprofen enantiomer separation.

References

- 1. Pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 52263-83-9 | Benchchem [benchchem.com]

- 3. Carprofen - Wikipedia [en.wikipedia.org]

- 4. Carprofen [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carprofen - LKT Labs [lktlabs.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Stereoselective disposition of carprofen, flunoxaprofen, and naproxen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

(R)-Carprofen vs. (S)-Carprofen: A Technical Guide to Their Differential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is a chiral molecule existing as (R)- and (S)-enantiomers. While administered clinically as a racemic mixture, the individual enantiomers exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the differential biological activities of (R)-Carprofen and (S)-Carprofen, focusing on their primary mechanism of cyclooxygenase (COX) inhibition and non-COX mediated effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a clear visualization of the underlying biological pathways.

Differential Inhibition of Cyclooxygenase (COX) Isoforms

The principal mechanism of action for carprofen's anti-inflammatory, analgesic, and antipyretic properties is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][2] There are two main isoforms of COX: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[1][2] The two enantiomers of carprofen display significant differences in their ability to inhibit these isoforms.

The (S)-enantiomer of carprofen is a potent inhibitor of COX-2, showing significantly greater selectivity for COX-2 over COX-1.[3][4] In contrast, the (R)-enantiomer is a much weaker inhibitor of both COX isoforms.[3][4] This stereospecificity is a key factor in the pharmacological profile of racemic carprofen.

Quantitative Data on COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, (S)-Carprofen, and the racemic mixture against canine COX-1 and COX-2.

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| (S)-Carprofen | Canine COX-2 | 0.0371 | [3][4] |

| This compound | Canine COX-2 | 5.97 | [3][4] |

| Racemic Carprofen | Canine COX-2 | 0.102 | [3][4] |

| (S)-Carprofen | Canine COX-1 | >100 | [4] |

| This compound | Canine COX-1 | >100 | [4] |

| Racemic Carprofen | Canine COX-1 | >100 | [4] |

Table 1: In vitro inhibitory activity of carprofen enantiomers and racemate against canine COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay (Canine Whole Blood)

This protocol describes a method for determining the COX-1 and COX-2 inhibitory activity of carprofen enantiomers using a canine whole blood assay.

Materials:

-

Freshly collected heparinized canine whole blood

-

This compound and (S)-Carprofen stock solutions (in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Arachidonic acid

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

-

96-well plates

-

CO2 incubator

Procedure:

-

COX-2 Induction: To measure COX-2 activity, incubate heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C in a 5% CO2 atmosphere to induce COX-2 expression.

-

Compound Incubation: Add varying concentrations of this compound or (S)-Carprofen to the LPS-stimulated (for COX-2) or non-stimulated (for COX-1) whole blood samples. Include a vehicle control (solvent only).

-

COX Activity Stimulation:

-

For COX-1: After a short pre-incubation with the test compounds, allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TxB2 production via COX-1.

-

For COX-2: Add arachidonic acid to the LPS-primed blood and incubate for a defined period to allow for PGE2 synthesis.

-

-

Sample Collection: Centrifuge the samples to separate plasma or serum.

-

Prostanoid Measurement: Measure the concentration of TxB2 (as a marker of COX-1 activity) or PGE2 (as a marker of COX-2 activity) in the plasma/serum using specific EIA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of the prostanoid against the log of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.

Non-COX Mediated Biological Activities

Beyond their effects on prostaglandin synthesis, both enantiomers of carprofen have been shown to exert biological effects through alternative pathways. These non-COX mediated actions may contribute to their overall therapeutic profile and are an active area of research.

Induction of Apoptosis in Cancer Cells via p38 MAPK Pathway

Recent studies have demonstrated that carprofen can induce apoptosis in certain cancer cell lines, an effect that is independent of COX inhibition. This pro-apoptotic activity is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While the specific contributions of each enantiomer to this effect are still under investigation, racemic carprofen has been shown to be effective.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of carprofen enantiomers on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., prostate cancer cells)

-

Complete cell culture medium

-

This compound and (S)-Carprofen stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and (S)-Carprofen for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol describes the detection of p38 MAPK activation by assessing its phosphorylation state via Western blotting.

Materials:

-

Cancer cell line

-

This compound and (S)-Carprofen

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound or (S)-Carprofen for various time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation

Carprofen has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition appears to be a COX-independent mechanism that contributes to carprofen's anti-inflammatory effects. The differential effects of the (R) and (S) enantiomers on this pathway are an area for further investigation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound and (S)-Carprofen

-

LPS or other NF-κB activating stimulus

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Treatment: Treat the transfected cells with this compound or (S)-Carprofen for a defined period before stimulating with an NF-κB activator like LPS.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Differential Pharmacokinetics

The pharmacokinetic profiles of (R)- and (S)-Carprofen also differ significantly, which can impact their therapeutic efficacy and duration of action. In several species, including horses and dogs, the (R)-enantiomer has a longer plasma half-life and higher plasma concentrations compared to the (S)-enantiomer.[5][6][7]

Quantitative Pharmacokinetic Data

The following table presents a summary of key pharmacokinetic parameters for the carprofen enantiomers in horses.

| Enantiomer | T½ (hours) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference(s) |

| This compound | ~30-40 | Higher | Higher | [5][7] |

| (S)-Carprofen | ~15-25 | Lower | Lower | [5][7] |

Table 2: Comparative pharmacokinetic parameters of carprofen enantiomers in horses (values are approximate and can vary between studies).

Experimental Protocol: Chiral HPLC for Enantiomer Separation

This protocol provides a general method for the separation and quantification of (R)- and (S)-Carprofen in plasma samples.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid)

-

Plasma samples containing carprofen

-

Internal standard

-

Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

-

Sample Preparation: Spike plasma samples with an internal standard and perform a solid-phase extraction to remove proteins and other interfering substances.

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column.

-

Elution: Elute the enantiomers using an isocratic or gradient mobile phase optimized for their separation.

-

Detection: Detect the enantiomers using a UV or fluorescence detector at an appropriate wavelength.

-

Quantification: Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.

Conclusion

The (R)- and (S)-enantiomers of carprofen exhibit distinct and significant differences in their biological activities. The (S)-enantiomer is the primary driver of the drug's anti-inflammatory effects through its potent and selective inhibition of COX-2. In contrast, the (R)-enantiomer, while a weak COX inhibitor, has a longer pharmacokinetic profile and may contribute to the overall therapeutic effect through non-COX mediated pathways, such as the induction of apoptosis in cancer cells and the inhibition of NF-κB. A thorough understanding of these differential activities is crucial for the rational design and development of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to further explore the complex pharmacology of carprofen and other chiral NSAIDs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Pharmacokinetics of carprofen enantiomers in equine plasma and synovial fluid - a comparison with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific pharmacodynamics and pharmacokinetics of carprofen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

Enantioselective Synthesis of (R)-Carprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, commonly known as profens. While the racemic mixture of carprofen is utilized in veterinary medicine, the individual enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is primarily responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, whereas the (R)-enantiomer displays different pharmacokinetic properties and may contribute to the overall therapeutic effect through alternative mechanisms.

This document details the principal strategies for obtaining enantiomerically pure this compound, focusing on chiral resolution techniques, as direct asymmetric synthesis routes are less commonly reported in the literature. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the available synthetic strategies, complete with detailed experimental protocols and comparative data.

Overview of Synthetic Strategies

The preparation of enantiomerically pure this compound is predominantly achieved through the resolution of a racemic mixture of carprofen. The primary methods employed for this purpose include:

-

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the direct separation of enantiomers.

-

Diastereoselective Crystallization: This classical resolution method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) of one enantiomer over the other, allowing for the separation of the unreacted enantiomer.

While direct asymmetric synthesis of profens has been achieved using chiral auxiliaries or asymmetric catalysis, specific examples for this compound are not widely available in the public domain. Therefore, this guide will focus on the more established resolution techniques.

Preparative Chiral Chromatography

Preparative chiral chromatography is a highly effective method for obtaining enantiomerically pure compounds. Both HPLC and SFC are utilized, with SFC often being favored for its "greener" profile due to the use of supercritical CO2 as the primary mobile phase component, leading to reduced organic solvent consumption and faster processing times.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Chiral HPLC Separation of Carprofen Enantiomers

This protocol is a representative procedure based on methods developed for other profens and can be optimized for carprofen.

-

Instrumentation: Preparative HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD or similar).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid - TFA) to improve peak shape. A typical starting mobile phase composition would be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

-

Detection: UV detection at a wavelength where carprofen exhibits strong absorbance (e.g., 240 nm).

-

Sample Preparation: Racemic carprofen is dissolved in the mobile phase or a compatible solvent at a high concentration for preparative loading.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Perform an initial analytical scale injection to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the concentrated solution of racemic carprofen onto the preparative column.

-

Collect the fractions corresponding to the elution of each enantiomer. The elution order will depend on the specific CSP and mobile phase used.

-

Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

-

Combine the fractions containing the pure (R)-enantiomer and evaporate the solvent under reduced pressure to obtain the final product.

-

Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to preparative HPLC.

Experimental Protocol: Preparative SFC Separation of Carprofen Enantiomers

-

Instrumentation: Preparative SFC system with a UV detector and back-pressure regulator.

-

Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based CSPs are commonly used.

-

Mobile Phase: Supercritical carbon dioxide (CO2) as the main component, with a polar co-solvent (modifier) such as methanol or ethanol.

-

Procedure: The general procedure is analogous to preparative HPLC, with the mobile phase being a mixture of supercritical CO2 and a modifier. The separation is optimized by adjusting the modifier percentage, flow rate, and back-pressure.

Table 1: Comparative Data for Chiral Chromatography of Profens (Illustrative)

| Parameter | HPLC (Ketoprofen) | SFC (Ibuprofen) |

| Chiral Stationary Phase | Chiralpak AD® | Chiralcel OX-H® |

| Mobile Phase | 10% Ethanol / 90% n-Hexane / 0.01% TFA | CO2 / 15% Methanol with 0.2% MIPA |

| Productivity | 3.84 g/(L_bed·hr) | High throughput |

| Enantiomeric Excess (ee) | >98.6% | (R)-Ibuprofen: 95.1%, (S)-Ibuprofen: 99.3% |

| Reference | [1] | [2] |

Note: This data is for related profens and serves as a starting point for the development of a carprofen separation method.

Diastereoselective Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.

Experimental Protocol: Resolution of Racemic Carprofen via Diastereoselective Crystallization

This protocol is based on general procedures for the resolution of 2-arylpropionic acids.

-

Resolving Agent: A chiral amine such as (R)-(+)-α-phenylethylamine or another commercially available chiral amine.

-

Solvent: A solvent or solvent mixture in which the diastereomeric salts have different solubilities (e.g., ethanol, methanol, acetone, or mixtures thereof).

-

Procedure:

-

Dissolve racemic carprofen in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization.

-

The less soluble diastereomeric salt will precipitate out. The specific diastereomer that crystallizes first depends on the combination of the profen enantiomer, the resolving agent enantiomer, and the solvent.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

To recover the this compound, treat the purified diastereomeric salt with an acid (e.g., dilute HCl) to break the salt.

-

Extract the free this compound with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a suitable drying agent (e.g., Na2SO4), and evaporate the solvent to yield the enantiomerically enriched product.

-

The enantiomeric excess should be determined by chiral HPLC.

-

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. It exploits the ability of enzymes, particularly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Carprofen

This protocol is adapted from procedures used for other profens like ketoprofen.

-

Enzyme: A lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym® 435) or Candida rugosa lipase.

-

Reaction: Enantioselective esterification of the carboxylic acid with an alcohol.

-

Substrates: Racemic carprofen and an alcohol (e.g., n-butanol or glycerol).

-

Solvent: An organic solvent such as hexane, toluene, or a solvent-free system if the alcohol can also act as the solvent.

-

Procedure:

-

To a solution of racemic carprofen and an alcohol in an appropriate solvent, add the lipase.

-

Stir the reaction mixture at a controlled temperature (e.g., 45°C).

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

-

If the enzyme is selective for the (S)-enantiomer, the unreacted acid will be enriched in the (R)-enantiomer.

-

After the desired conversion is reached, separate the enzyme (by filtration if immobilized).

-

Separate the this compound from the ester of (S)-Carprofen by extraction or chromatography.

-

Table 2: Data from Enzymatic Resolution of Related Profens (Illustrative)

| Profen | Enzyme | Reaction | Enantiomeric Excess (ee) of Product | Conversion | Reference |

| Ketoprofen | Candida rugosa lipase | Esterification | 99% ((S)-ester) | 47% | [3] |

| Ketoprofen | Aspergillus niger lipase | Hydrolysis of ester | 99.85% ((R)-acid) | >51% | [4] |

| Flurbiprofen | Candida antarctica lipase B | Esterification | High | Optimized | [5] |

Note: The selectivity of the enzyme for the (R)- or (S)-enantiomer of carprofen would need to be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Workflow for the enantioselective synthesis of this compound via chiral resolution.

dot

Caption: Logical pathway for diastereoselective crystallization of carprofen.

Conclusion

The enantioselective synthesis of this compound is a critical step for further investigation into its unique pharmacological properties. While direct asymmetric synthesis routes remain an area for future research, the resolution of racemic carprofen is a well-established and viable approach. Preparative chiral chromatography, particularly SFC, offers a modern, efficient, and scalable solution. Diastereoselective crystallization remains a cost-effective, classical method, and enzymatic kinetic resolution provides a highly selective "green" alternative. The choice of method will depend on factors such as the required scale, available equipment, and economic considerations. The experimental protocols and comparative data provided in this guide serve as a robust starting point for the development and optimization of a process for the enantioselective synthesis of this compound.

References

Pharmacological profiling of the (R)-Carprofen enantiomer

An In-Depth Technical Guide to the Pharmacological Profile of (R)-Carprofen

Abstract

Carprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine. It exists as two distinct stereoisomers, (R)- and (S)-Carprofen, which are typically administered as a racemic mixture. The enantiomers exhibit markedly different pharmacological activities. The (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, the classical target of NSAIDs. In contrast, the (R)-enantiomer is a very weak COX inhibitor, suggesting its biological effects are mediated through alternative, non-COX pathways. This technical guide provides a comprehensive pharmacological profile of the this compound enantiomer, detailing its mechanisms of action, summarizing quantitative data on enzyme inhibition and pharmacokinetics, and providing detailed experimental protocols for its characterization.

Introduction

Carprofen, a member of the 2-arylpropionic acid class of NSAIDs, is primarily used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] The central mechanism for most NSAIDs involves the inhibition of COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[1][3] However, the pharmacological activity of racemic carprofen is stereospecific. The anti-inflammatory effects are largely attributed to the (S)-enantiomer, which is a potent inhibitor of COX enzymes. The (R)-enantiomer is approximately 200-fold less potent in inhibiting COX-2.[4] This significant difference in COX activity has driven research into the non-COX-mediated effects of this compound, which may offer therapeutic benefits with a different side-effect profile than traditional NSAIDs.

Mechanism of Action

Cyclooxygenase (COX) Inhibition

The defining characteristic of this compound's pharmacological profile is its weak inhibitory activity against both COX-1 and COX-2 isoforms. While its counterpart, (S)-Carprofen, potently inhibits these enzymes, this compound's activity is minimal, indicating that its observed in vivo effects are unlikely to be primarily driven by the inhibition of prostaglandin synthesis.[4]

Non-COX Mediated Mechanisms

Given its weak COX inhibition, the effects of this compound are attributed to alternative molecular targets.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Emerging research suggests that carprofen is a multi-target drug that can inhibit fatty acid amide hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). For certain carprofen derivatives, it has been shown that the (R)-enantiomer exhibits inhibitory activity on FAAH, while the (S)-enantiomer is active on COX.[3] By inhibiting FAAH, this compound could increase the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to mediate analgesic and anti-inflammatory responses.

-

Modulation of Cytokine Production: In vitro studies have demonstrated that both (R)- and (S)-Carprofen can modulate the production of inflammatory cytokines. Specifically, both enantiomers were found to attenuate the lipopolysaccharide (LPS)-induced increase of interleukin-6 (IL-6) in equine synoviocytes.[5] This suggests a direct modulatory effect on inflammatory signaling pathways in joint cells that may contribute to its therapeutic action in conditions like osteoarthritis.

Signaling Pathway

The proposed non-COX mechanism of this compound involves the inhibition of FAAH, leading to an increase in endocannabinoid signaling.

Caption: Proposed FAAH inhibition pathway for this compound.

Quantitative Data

Table 1: Cyclooxygenase (COX) Inhibition Data (Canine Isozymes)

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| This compound | > 600 | 5.97[4] | > 0.01 |

| (S)-Carprofen | > 3.7 | 0.0371[4] | > 0.01 |

Note: COX-1 IC50 values are extrapolated based on the finding that the potency for canine COX-2 was more than 100-fold greater than for canine COX-1.[4]

Table 2: Comparative Pharmacokinetic Parameters (IV Administration)

| Species | Enantiomer | AUC (µg·h/mL) | Mean Residence Time (h) | Total Body Clearance (mL/kg/h) |

| Horse | This compound | 84.1 ± 11.0 | 24.0 ± 5.3 | 8.4 ± 0.6 |

| (S)-Carprofen | 19.9 ± 9.4 | 18.4 ± 13.1 | 36.6 ± 18.4 | |

| Donkey | This compound | 258.1 ± 44.5 | 70.3 ± 20.3 | 2.8 ± 0.5 |

| (S)-Carprofen | 147.1 ± 26.2 | 45.7 ± 10.9 | 4.9 ± 0.9 |

Data sourced from a comparative study in horses and donkeys.[6][7]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Use constitutive COX-1 (e.g., from washed canine platelets) and inducible COX-2 (e.g., from an endotoxin-induced canine macrophage cell line).[4]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, epinephrine), the substrate arachidonic acid, and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme Reaction:

-

In reaction tubes, combine the reaction buffer, co-factors, and the respective enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound or vehicle control to the tubes.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.

-

Allow the reaction to proceed for a short, fixed duration (e.g., 2 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a solution such as stannous chloride or hydrochloric acid.

-

Quantification: Measure the concentration of a primary prostaglandin product, typically Prostaglandin E2 (PGE2), in each sample using a validated method like an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Caption: Experimental workflow for the in vitro COX Inhibition Assay.

Cell-Based Cytokine Production Assay

Objective: To assess the effect of this compound on the production of inflammatory cytokines (e.g., IL-6) from cells stimulated with an inflammatory agent.

Methodology:

-

Cell Culture: Culture a relevant cell type (e.g., primary equine synoviocytes, human Peripheral Blood Mononuclear Cells (PBMCs)) in appropriate medium until they reach a suitable confluency or concentration.[5][8]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).

-

Inflammatory Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS), to the cell cultures to induce cytokine production.[5][8]

-

Incubation: Incubate the cells for a period sufficient to allow for robust cytokine synthesis and release (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant by centrifugation to remove cells and debris.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the effect of this compound on cytokine production by comparing the results from treated wells to the LPS-stimulated control wells. Data can be expressed as percent inhibition.

Caption: Experimental workflow for a cell-based cytokine inhibition assay.

Conclusion

The pharmacological profile of this compound is fundamentally different from that of its (S)-enantiomer and conventional NSAIDs. Its negligible activity against COX enzymes is complemented by evidence of non-COX-mediated mechanisms, including the potential inhibition of FAAH and the modulation of inflammatory cytokine production.[3][5] Furthermore, its pharmacokinetic profile is distinct from the (S)-enantiomer, with the (R)-form often showing a greater plasma exposure and longer residence time.[6][7] These unique characteristics make this compound a compound of significant interest for the development of novel anti-inflammatory and analgesic therapies that may be dissociated from the mechanism-based side effects of COX inhibition. This guide provides the foundational data and methodologies to support further research into its therapeutic potential.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carprofen - Wikipedia [en.wikipedia.org]

- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of carprofen (R and S enantiomers and racemate) on the production of IL-1, IL-6 and TNF-alpha by equine chondrocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics of R(-) and S(+) carprofen after administration of racemic carprofen in donkeys and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Carprofen: A Technical Guide to its Potential as a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] Like other profens, it possesses a chiral center, resulting in two enantiomers: (S)-Carprofen and (R)-Carprofen. The anti-inflammatory effects of carprofen are primarily attributed to the (S)-enantiomer's inhibition of cyclooxygenase (COX) enzymes.[2] Conversely, this compound exhibits minimal COX inhibitory activity.[3] This distinction is crucial, as it suggests that any anti-neoplastic properties of this compound may be mediated through COX-independent mechanisms, potentially offering a therapeutic window that avoids the gastrointestinal and renal toxicities associated with long-term COX inhibition. This guide provides an in-depth review of the preclinical evidence supporting this compound as a potential anti-cancer agent, focusing on its mechanism of action, quantitative in vitro data, and the current landscape of in vivo and clinical research.

Mechanism of Action: A COX-Independent Pathway

The primary anti-cancer mechanism identified for Carprofen, and particularly relevant for its (R)-enantiomer due to its lack of COX activity, is the induction of apoptosis in cancer cells through a signaling cascade involving the p38 Mitogen-Activated Protein Kinase (MAPK) and the p75 Neurotrophin Receptor (p75NTR).[1]

The p38 MAPK/p75NTR Signaling Pathway

In several cancer cell types, particularly prostate cancer, the expression of p75NTR, a tumor suppressor, is diminished.[1] Carprofen has been shown to induce the expression of p75NTR, leading to apoptosis. This process is initiated by the rapid phosphorylation and activation of p38 MAPK. The activated p38 MAPK then signals through the downstream kinase MK2, which ultimately leads to increased levels of p75NTR protein and the initiation of the apoptotic cascade.[1] Studies have shown that Carprofen is an order of magnitude more potent in inducing p75NTR than related compounds like R-flurbiprofen and ibuprofen.[1] The induction of p75NTR-mediated apoptosis appears to proceed through an intrinsic, mitochondria-dependent pathway, involving the activation of caspases 9, 6, and 3.[2][4]

Preclinical In Vitro Data

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The potency of carprofen (as a racemate, which includes the R-enantiomer) has been quantified in several studies, with IC50 values varying by cell line and experimental conditions.

Table 1: In Vitro Cytotoxicity of Carprofen in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |

| KTOSA5 CD34+ | Canine Osteosarcoma | 49.6 | Racemic Carprofen | [5] |

| D-17 | Canine Osteosarcoma | 28.71 µg/mL (~98 µM) | Racemic Carprofen | N/A |

| PC-3 | Human Prostate Cancer | ~40 µM | Concentration for selective p75NTR induction | [1] |

| DU-145 | Human Prostate Cancer | ~40 µM | Concentration for selective p75NTR induction | [1] |

| T24 | Human Bladder Cancer | >40 µM | Lower sensitivity than prostate cancer cells | [1] |

| MCF-7 | Human Breast Cancer | Not sensitive | Did not show significant p75NTR induction | [1] |

Note: Some studies used racemic carprofen. The anti-proliferative effects in non-canine cell lines are largely attributed to the COX-independent mechanisms of the (R)-enantiomer.

Preclinical In Vivo & Clinical Landscape

In Vivo Animal Studies

Direct preclinical in vivo data on the anti-cancer efficacy of isolated this compound is limited. However, studies on racemic carprofen and the closely related compound (R)-Flurbiprofen provide valuable insights.

-

Racemic Carprofen: In a mouse model of prostate cancer bone metastasis, a one-time injection of racemic carprofen (5 mg/kg) at the time of tumor cell implantation did not significantly impact tumor growth.[2][6]

-

(R)-Flurbiprofen: As a structural and mechanistic analogue, (R)-Flurbiprofen has shown more promising results in vivo.

-

In a transgenic mouse model of prostate cancer (TRAMP), daily oral administration of (R)-Flurbiprofen (20 mg/kg) for 18 weeks resulted in a significantly lower incidence of metastasis and a reduction in primary tumor incidence.[5]

-

In nude mice with gastric cancer cell xenografts, (R)-Flurbiprofen reduced both tumor size and metastasis.[4][7]

-

These findings for (R)-Flurbiprofen suggest that R-profens as a class warrant further in vivo investigation for their anti-cancer properties, and highlight a critical need for dedicated studies on this compound to confirm its efficacy in animal models.

Veterinary Clinical Studies

In veterinary oncology, racemic carprofen is used for its analgesic and anti-inflammatory properties. A study combining toceranib phosphate with carprofen in dogs with inflammatory mammary carcinoma reported that 60% of the animals achieved stable disease, with a median progression-free survival of 76 days and an overall survival of 90 days.[8]

Human Clinical Trials

To date, there have been no human clinical trials specifically evaluating this compound as an anti-cancer agent. However, a Phase II clinical trial of (R)-Flurbiprofen was conducted in patients with localized prostate cancer at risk of recurrence.[3] While the results of this specific trial are not detailed in the available literature, its existence demonstrates a clinical path for R-profens in oncology. The development of this compound would likely follow a similar trajectory, contingent on robust preclinical in vivo data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for key in vitro assays used to evaluate this compound's anti-cancer activity.

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations (and a vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against drug concentration to determine the IC50 value.

Protocol 2: siRNA-Mediated Knockdown of p38 MAPK

This protocol is for transiently silencing the p38 MAPK gene to validate its role in this compound-induced apoptosis.

Materials:

-

Prostate cancer cells (e.g., PC-3, DU-145)

-

siRNA targeting the p38α MAPK isoform (MAPK14) and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Western blot analysis reagents

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates so that they reach 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute a specific amount of siRNA (e.g., 50 pmol) into Opti-MEM.

-

In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) into Opti-MEM.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates.

-

Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

-

Treatment and Analysis: After the knockdown period, treat the cells with this compound. Subsequently, harvest the cells for analysis (e.g., Western blot to confirm p38 MAPK knockdown and to assess levels of p75NTR and apoptotic markers).

Discussion and Future Directions

The available preclinical data presents a compelling, albeit incomplete, case for this compound as a potential anti-cancer therapeutic. Its COX-independent mechanism of action, centered on the p38 MAPK/p75NTR pathway, is a significant advantage, potentially uncoupling its anti-neoplastic effects from the toxicities that have limited the long-term use of other NSAIDs in oncology. The in vitro data clearly demonstrates cytotoxicity in relevant cancer cell lines.

However, the critical gap in the current body of research is the lack of robust in vivo preclinical data for the (R)-enantiomer. While studies on the related compound (R)-Flurbiprofen are encouraging, they are not a substitute for direct evidence. The single in vivo study using racemic carprofen in a prostate cancer bone metastasis model did not show an effect on tumor growth, which underscores the necessity of evaluating the purified (R)-enantiomer.

Future research should prioritize the following:

-

In Vivo Efficacy Studies: Conduct comprehensive studies using patient-derived xenograft (PDX) or syngeneic mouse models of prostate, bladder, and other potentially sensitive cancers to evaluate the impact of this compound on tumor growth, progression, and metastasis.

-

Pharmacokinetic and Pharmacodynamic Studies: Establish the pharmacokinetic profile of this compound and correlate it with pharmacodynamic markers, such as p75NTR induction in tumor tissue.

-

Combination Therapies: Investigate the potential synergy of this compound with standard-of-care chemotherapies or targeted agents.

References

- 1. Carprofen Induction of p75NTR Dependent Apoptosis via the p38 MAPK Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. R-flurbiprofen reverses multidrug resistance, proliferation and metastasis in gastric cancer cells by p75(NTR) induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Toceranib Phosphate and Carprofen on Survival and Quality of Life in Dogs with Inflammatory Mammary Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Carprofen's Molecular Targets Beyond Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is well-known for its analgesic and anti-inflammatory properties, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The (S)-enantiomer of carprofen is the more potent inhibitor of COX-1 and COX-2. However, emerging research has unveiled that the (R)-enantiomer, while being a weak inhibitor of COX enzymes, possesses distinct pharmacological activities through its interaction with other molecular targets. This technical guide provides a comprehensive overview of the identified non-cyclooxygenase targets of (R)-Carprofen, with a focus on Fatty Acid Amide Hydrolase (FAAH) and γ-secretase. This document summarizes the quantitative data, details the experimental methodologies used for target identification and validation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for carprofen's interaction with its known targets. It is important to note that much of the initial research was conducted with racemic carprofen before the specific activities of the enantiomers were fully elucidated.

Table 1: Inhibitory Activity of Racemic Carprofen Against FAAH and COX Enzymes

| Target Enzyme | IC50 (μM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 79 | [1] |

| Cyclooxygenase-1 (COX-1) | 22 | [1] |

| Cyclooxygenase-2 (COX-2) | 4 | [1] |

Note: These values are for the racemic mixture of carprofen.

Table 2: Enantiomer-Specific Inhibition of FAAH and COX-2

| Enantiomer | Target Enzyme | IC50 (μM) | Potency Comparison | Reference |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Predominantly active enantiomer | (S)-enantiomer is inactive | [1] |

| (S)-Carprofen | Cyclooxygenase-2 (COX-2) | - | ~200-fold more potent than (R)-enantiomer |

Note: Specific IC50 values for the individual enantiomers against FAAH were not explicitly detailed in the provided search results, but the literature clearly indicates the (R)-enantiomer is responsible for FAAH inhibition.

Non-Cyclooxygenase Targets of this compound

Fatty Acid Amide Hydrolase (FAAH)

The most well-characterized non-COX target of this compound is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn modulates pain and inflammation.

The inhibition of FAAH by this compound represents a distinct anti-inflammatory and analgesic pathway compared to the COX inhibition by (S)-Carprofen. The following diagram illustrates this dual-pathway mechanism.

Caption: Dual signaling pathways of Carprofen enantiomers.

a) In Vitro FAAH Inhibition Assay (Anandamide Hydrolysis)

This assay measures the ability of a compound to inhibit the FAAH-catalyzed hydrolysis of anandamide. The protocol is adapted from the methods described in the literature.

-

Materials:

-

Recombinant rat FAAH or rat brain homogenate as the enzyme source.

-

[³H]-Anandamide (radiolabeled substrate).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

-

Scintillation fluid.

-

96-well microplate.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the enzyme preparation (recombinant FAAH or brain homogenate).

-

Add the diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [³H]-Anandamide to each well.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).

-

Extract the unreacted [³H]-Anandamide with an organic solvent (e.g., chloroform/methanol mixture).

-

The aqueous phase, containing the [³H]-ethanolamine product of hydrolysis, is collected.

-

Add scintillation fluid to the aqueous phase and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the wells with this compound to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

γ-Secretase Modulation

Several NSAIDs, including derivatives of carprofen, have been investigated for their ability to modulate γ-secretase, an enzyme complex involved in the processing of the amyloid precursor protein (APP). Modulation of γ-secretase can alter the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Specifically, some NSAIDs can selectively decrease the production of the more amyloidogenic Aβ42 peptide.

The modulation of γ-secretase by carprofen derivatives represents a potential therapeutic avenue for Alzheimer's disease, distinct from its anti-inflammatory effects.

Caption: γ-Secretase modulation by this compound derivatives.

a) Cell-Free γ-Secretase Activity Assay

This assay measures the production of Aβ peptides from an APP-derived substrate in a cell-free system, allowing for the direct assessment of γ-secretase modulation by test compounds.

-

Materials:

-

Cell membranes expressing γ-secretase and its substrate (e.g., from HEK293 cells overexpressing APP).

-

This compound or its derivatives (test compounds).

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, containing protease inhibitors).

-

Aβ-specific antibodies for ELISA (e.g., for Aβ40 and Aβ42).

-

ELISA plates and reagents.

-

Plate reader.

-

-

Procedure:

-

Prepare cell membranes containing the γ-secretase complex and its substrate.

-

Prepare serial dilutions of the carprofen derivative in the assay buffer.

-

In a microcentrifuge tube, combine the cell membrane preparation with the test compound or vehicle control.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 hours) to allow for γ-secretase cleavage and Aβ production.

-

Terminate the reaction by boiling or adding a denaturing agent.

-

Centrifuge to pellet the membranes and collect the supernatant containing the Aβ peptides.

-

Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific sandwich ELISA.

-

Calculate the percentage of change in Aβ40 and Aβ42 production in the presence of the test compound compared to the vehicle control.

-

Determine the IC50 or EC50 values for the modulation of Aβ production.

-

Caption: Experimental workflow for the cell-free γ-secretase assay.

Conclusion

The identification of non-cyclooxygenase targets for this compound, particularly FAAH and γ-secretase, has opened new avenues for understanding its pharmacological profile and for the development of novel therapeutics. The stereospecific interaction of carprofen enantiomers with different targets highlights the importance of chirality in drug design. This compound's ability to inhibit FAAH provides a COX-sparing mechanism for analgesia and anti-inflammatory effects. Furthermore, the modulation of γ-secretase by carprofen derivatives suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these and other potential non-COX targets of this compound and its analogs, ultimately contributing to the development of safer and more effective drugs.

References

In Silico Modeling of (R)-Carprofen Receptor Binding: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits stereoselective binding to its primary pharmacological targets. While the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, the (R)-enantiomer displays a more nuanced interaction profile. This technical guide provides an in-depth exploration of the in silico modeling of this compound receptor binding, offering a comprehensive resource for researchers in drug discovery and development. This document summarizes the current understanding of this compound's binding affinities, details relevant experimental protocols for its characterization, and presents a structured workflow for in silico modeling and simulation.

Introduction

Carprofen is a member of the propionic acid class of NSAIDs, known for its analgesic, anti-inflammatory, and antipyretic properties.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers. The anti-inflammatory effects of racemic carprofen are primarily attributed to the (S)-enantiomer's potent inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[2] However, the (R)-enantiomer also contributes to the overall pharmacological profile, and understanding its specific interactions is crucial for a complete picture of carprofen's mechanism of action and for the development of more selective therapeutics. In silico modeling provides a powerful tool to investigate these interactions at a molecular level, offering insights that can guide further experimental work.

Receptor Binding and Affinity of this compound

The primary targets of carprofen are the cyclooxygenase enzymes, COX-1 and COX-2.[1] The two enantiomers of carprofen exhibit significant differences in their inhibitory potency against these enzymes. The (S)-enantiomer is a much more potent inhibitor of both COX-1 and COX-2 than the (R)-enantiomer.[2] In addition to COX enzymes, carprofen has been shown to interact with other targets, such as Fatty Acid Amide Hydrolase (FAAH).

Quantitative Binding Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its enantiomer against various targets. This data highlights the stereoselectivity of carprofen's interactions.

| Compound | Target | Species | IC50 (µM) | Reference(s) |

| This compound | COX-2 | Canine | 5.97 | [2] |

| (S)-Carprofen | COX-2 | Canine | 0.0371 | [2] |

| Racemic Carprofen | COX-1 | Not Specified | 22.3 | [3] |

| Racemic Carprofen | COX-2 | Not Specified | 3.9 | [3] |

| Racemic Carprofen | FAAH | Not Specified | 74 | [3] |

Signaling Pathway

The principal mechanism of action for NSAIDs like carprofen is the inhibition of the prostaglandin synthesis pathway. By blocking the activity of COX enzymes, carprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1]

Experimental Protocols

To experimentally determine the binding characteristics of this compound, several biophysical and biochemical assays can be employed. The following sections provide detailed methodologies for two common techniques.

Radioligand Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with its receptor by using a radioactively labeled form of the ligand.

Objective: To determine the binding affinity (Ki) of this compound for its target receptor (e.g., COX-2).

Materials:

-

Purified recombinant target protein (e.g., human COX-2)

-

Membrane preparation from cells expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-Celecoxib)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known inhibitor to determine non-specific binding.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.

Objective: To determine the binding kinetics (association and dissociation rate constants) and affinity (Kd) of this compound for its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified target protein (e.g., COX-2)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified target protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters using ethanolamine-HCl.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of this compound in the running buffer over the immobilized protein surface.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed after the injection when only running buffer is flowing.

-

-

Regeneration:

-

After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Silico Modeling Workflow

In silico modeling provides a computational framework to predict and analyze the binding of this compound to its receptor at the atomic level. The following workflow outlines the key steps in performing a molecular docking and molecular dynamics simulation study.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Software: AutoDock Vina, Schrödinger Maestro, MOE

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the target receptor (e.g., COX-2) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If not available, it can be built using molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define a grid box around the active site of the receptor where the docking simulation will be performed.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses of this compound within the defined grid box.

-

-

Analysis:

-

Analyze the resulting docking poses based on their scoring function values, which estimate the binding affinity.

-

Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Software: GROMACS, AMBER, NAMD

Procedure:

-

System Setup:

-

Use the best-scoring docked pose from the molecular docking as the starting structure.

-

Place the protein-ligand complex in a simulation box and solvate it with an appropriate water model.

-

Add ions to neutralize the system.

-

-

Equilibration:

-

Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure. This typically involves energy minimization followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) simulations.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD, and root-mean-square fluctuation, RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

-

Identify persistent interactions between this compound and the receptor throughout the simulation.

-

Conclusion

The in silico modeling of this compound receptor binding is a multifaceted process that combines computational techniques with experimental validation. This guide provides a foundational framework for researchers to explore the molecular interactions of this compound. By integrating quantitative binding data, detailed experimental protocols, and a structured in silico workflow, scientists can gain a deeper understanding of the pharmacological properties of this compound, which can aid in the design of novel therapeutics with improved efficacy and safety profiles.

References

(R)-Carprofen: A Technical Guide to Solubility in DMSO and Aqueous Buffers

This technical guide provides a comprehensive overview of the solubility characteristics of Carprofen, with a specific focus on its (R)-enantiomer, in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and relevant biochemical context.

Note on Enantiomers: It is important to note that most publicly available solubility data pertains to racemic Carprofen, a mixture of its (R) and (S) enantiomers. While this guide focuses on (R)-Carprofen, the presented data for "Carprofen" should be considered a close approximation, as the individual enantiomers may exhibit different physicochemical properties, including solubility. Carprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class.[1][2]

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and efficacy. The following table summarizes the available quantitative solubility data for Carprofen in DMSO and aqueous buffer systems.

| Solvent/Buffer System | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | >11.1 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (200.94 mM) | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥11.05 mg/mL | [7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][4] |

| Aqueous Buffers | Sparingly soluble / Practically insoluble | [3][4][8][9] |

| Water | Insoluble | [6][10] |